molecular formula C17H12Cl2N6O2 B2448430 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892778-03-9

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2448430
CAS RN: 892778-03-9
M. Wt: 403.22
InChI Key: SVONGVBDINNOSY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12Cl2N6O2 and its molecular weight is 403.22. The purity is usually 95%.
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Scientific Research Applications

Receptor Occupancy and Drug Development

5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are involved in the pathophysiology and treatment of anxiety and depression. The compound 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) has shown potential for the treatment of these conditions. A study assessed the human brain in vivo occupancy of 5-HT(1A) receptors by DU 125530 using Positron Emission Tomography (PET), demonstrating the compound's occupancy and tolerability, offering insight into its potential therapeutic applications (Rabiner et al., 2002).

Human Mass Balance and Pharmacokinetics

Accelerator Mass Spectrometry (AMS) has been used to analyze samples in a human mass balance and metabolism study of the farnesyl transferase inhibitor 14C-labeled (R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone ([14C]R115777). The study highlighted the elimination patterns and metabolism of the drug, providing critical information for understanding its pharmacokinetics and potential therapeutic use (Garner et al., 2002).

Metabolism and Brain Function

The study of mazindol, 5-hydroxy-5-(4'-chlorophenyl)-i, 3-dihydro-5H-imidazo-(2, 1-a) isoindole, provided insights into its anorexic activity and its influence on brain norepinephrine metabolism. Understanding the effects of such compounds on neurotransmitter metabolism can contribute to developing therapeutic strategies for conditions like depression and obesity (Engstrom et al., 1975).

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2/c1-26-13-7-6-11(19)8-12(13)25-15(20)14(22-24-25)17-21-16(23-27-17)9-2-4-10(18)5-3-9/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVONGVBDINNOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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